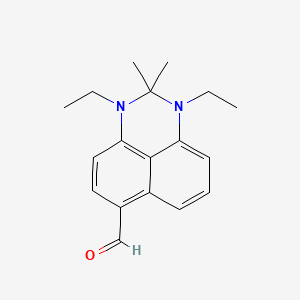
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is an organic compound with a unique structure that includes both perimidine and aldehyde functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde typically involves the reaction of perimidine derivatives with appropriate aldehyde precursors. One common method involves the condensation of 1,3-diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine with formaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carboxylic acid.
Reduction: 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is the basis for its potential antimicrobial and antifungal effects. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but with a phenyl group instead of the aldehyde group.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure with methyl groups instead of ethyl groups.
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the aldehyde group.
Uniqueness
1,3-Diethyl-2,2-dimethyl-2,3-dihydro-1H-perimidine-6-carbaldehyde is unique due to the presence of both the perimidine and aldehyde functional groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The aldehyde group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.
Eigenschaften
CAS-Nummer |
827037-93-4 |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,3-diethyl-2,2-dimethylperimidine-6-carbaldehyde |
InChI |
InChI=1S/C18H22N2O/c1-5-19-15-9-7-8-14-13(12-21)10-11-16(17(14)15)20(6-2)18(19,3)4/h7-12H,5-6H2,1-4H3 |
InChI-Schlüssel |
FQXGSWVDIALLEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)C=O)C=CC=C3N(C1(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({8-[(Oxan-2-yl)oxy]oct-6-en-1-yl}oxy)benzoic acid](/img/structure/B14216075.png)
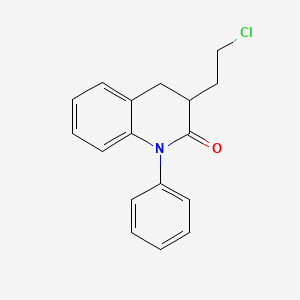

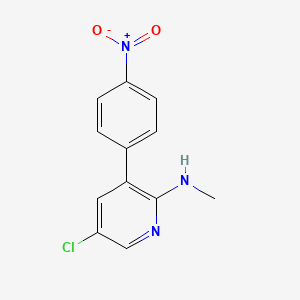
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)

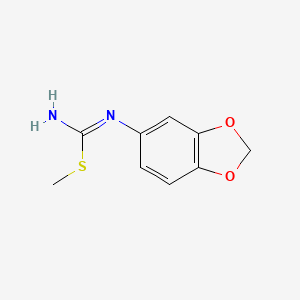

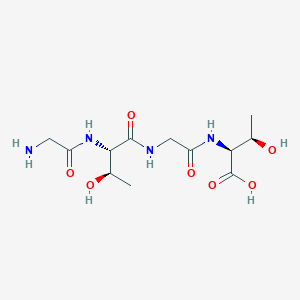
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)

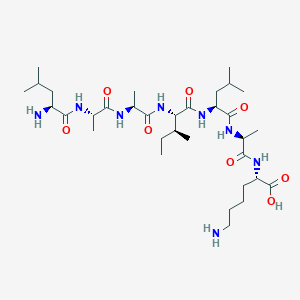
![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
